molecular formula C13H16O5 B1600017 Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate CAS No. 176375-41-0

Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate

Cat. No. B1600017
Key on ui cas rn: 176375-41-0
M. Wt: 252.26 g/mol
InChI Key: FJAKFRLDCQWYFJ-UHFFFAOYSA-N
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Patent
US08853270B2

Procedure details

To a stirred solution of vanillin (3)(2 g, 13.16 mmol) and methyl 4-bromobutyrate (2.38 g, 13.16 mmol) in DMF (20 cm3) was added freshly ground anhydrous potassium carbonate (2.03 g, 14.47 mmol). The resulting pale pink suspension was heated at 100° C. for 90 mins, after which time the suspension has become milky pink in appearance. The mixture was then poured into water (50 cm3) and extracted with Et2O (3×30 cm3). The combined organic extracts were washed with water (2×30 cm3), then 1M HCl (2×30 cm3) before being dried (MgSO4) and concentrated in vacuo. The pale pink solid 4 was used without further purification (2.7 g, 82%). m.p. 69° C. [lit. (D. L. McMinn and M. M. Greenberg, Tetrahedron, 1996, 52, 3827) m.p. 68-69° C.]. Found C, 62.0; H, 6.3; C13H16O5 requires C, 62.0; H, 6.4%; Rf 0.44 (SiO2, hexane:EtOAc, 2:1 v/v); νmax (KBr disc)/cm−1 3100-2700 (m), 1740 (s), 1680 (s); δH (300 MHz, CDCl3) 2.19 (2H, q, J=6.6 Hz, CH2), 2.56 (2H, t, J=6.6 Hz, CH2), 3.68 (3H, s, OCH3), 3.91 (3H, s, OCH3), 4.15 (2H, t, J=6.6 Hz, CH2), 6.97 (1H, d, J=8.0 Hz, H-6′), 7.40 (1H, dd, J=8.0 Hz, J=1.8 Hz, H-5′), 7.44 (1H, d, J=1.8 Hz, H-3′), 9.84 (1H, s, CHO) ppm; δC (100 MHz, CDCl3) 24.1 (CH), 30.2 (CH2), 51.5 (OCH3), 55.8 (OCH3), 67.3 (CH), 109.2 (CH), 111.5 (CH), 126.6 (CH), 130.0, 149.7, 153.7, 173.3 (COOCH3), 190.8 (CHO) ppm; m/z (FAB) 253 [(MH+), 50%].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.Br[CH2:13][CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17].C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[CH:2]([C:3]1[CH:11]=[CH:10][C:8]([O:9][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17])=[C:5]([O:6][CH3:7])[CH:4]=1)=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
2.38 g
Type
reactant
Smiles
BrCCCC(=O)OC
Name
Quantity
2.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×30 cm3)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×30 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
1M HCl (2×30 cm3) before being dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The pale pink solid 4 was used without further purification (2.7 g, 82%)

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC(=C(OCCCC(=O)OC)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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